molecular formula C8H16ClN3 B2892518 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride CAS No. 2305253-32-9

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride

Cat. No.: B2892518
CAS No.: 2305253-32-9
M. Wt: 189.69
InChI Key: KXMFGGHJOOGANC-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)pyrazol-3-amine; hydrochloride is a pyrazole derivative featuring a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 1-position of the pyrazole ring and an amine group at the 3-position, with a hydrochloride counterion. Pyrazole-3-amine derivatives are frequently explored in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or antimicrobial agents . The neopentyl group may enhance lipophilicity and metabolic stability compared to smaller alkyl substituents .

Properties

IUPAC Name

1-(2,2-dimethylpropyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-8(2,3)6-11-5-4-7(9)10-11;/h4-5H,6H2,1-3H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMFGGHJOOGANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-32-9
Record name 1-(2,2-dimethylpropyl)-1H-pyrazol-3-amine hydrochloride
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Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 1H-pyrazole-3-amine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is employed in biochemical assays to study enzyme activity and protein interactions due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.

    Industry: In industrial settings, it is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Substituent Effects on Lipophilicity: The neopentyl group in the target compound likely increases lipophilicity compared to smaller substituents like methyl (e.g., N,1-dimethyl-1H-pyrazol-3-amine; HCl ). This property could enhance membrane permeability in drug design .

Synthetic Efficiency :

  • Pyrazole-3-amine derivatives typically employ nucleophilic substitution or coupling reactions. For example, benzimidazole analogs in achieved yields of 47–73% using benzyl halides and amines , while 1,5-disubstituted pyrazole-3-amine derivatives in achieved 90% yields via optimized routes . The neopentyl group’s steric bulk may reduce synthetic yields compared to smaller alkyl groups.

Spectral Characterization :

  • Pyrazole protons in N,1-dimethyl-1H-pyrazol-3-amine; HCl resonate at δ 6.61 (singlet, 2H) , while benzimidazole derivatives show aromatic proton signals at δ 7.2–7.4 . The neopentyl group’s protons would likely appear as a singlet near δ 1.43 (based on tert-butyl analogs in ).

Biological Activity

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological evaluations, particularly focusing on its anti-diabetic, antioxidant, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of hydrazones with substituted acetophenones. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}H and 13C^{13}C NMR spectroscopy are used to elucidate the molecular structure.
  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups present in the compound.

Anti-Diabetic Activity

Recent studies have demonstrated that this compound exhibits significant anti-diabetic properties. It has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : The compound showed an IC50 value of 119.3 µM, which is comparable to Acarbose (IC50 = 115.6 µM).
  • α-Glucosidase Inhibition : It demonstrated an IC50 value of 75.62 µM, indicating potent inhibitory activity against this enzyme.

These findings suggest that the compound may be effective in managing postprandial hyperglycemia by delaying carbohydrate digestion and absorption.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

Assay TypeResult
DPPH ScavengingSignificant activity observed
ABTS ScavengingHigh radical scavenging ability
FRAPStrong reducing power

The compound exhibited considerable radical scavenging abilities, highlighting its potential as a therapeutic agent against oxidative stress-related diseases.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)
MCF-70.08
PC-30.19
HepG20.15

The compound was found to induce apoptosis in cancer cells by blocking the cell cycle at the G2/M phase and modulating key apoptotic markers such as Bcl-2 and Bax. Molecular docking studies indicated potential interactions with tubulin protein, suggesting a mechanism of action through disruption of microtubule dynamics.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to this compound:

  • Antidiabetic Effects : A study demonstrated that compounds with similar structures significantly improved glycemic control in diabetic animal models.
  • Antioxidant Properties : Research indicated that pyrazole derivatives could protect against oxidative damage in neuronal cells, suggesting neuroprotective effects.
  • Anticancer Activity : Clinical trials involving pyrazole-based drugs have shown promising results in reducing tumor size in patients with advanced cancers.

Q & A

Q. What are the key synthetic pathways and reaction optimizations for 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride?

The synthesis typically involves multi-step organic reactions starting with pyrazole derivatives. A common approach includes:

  • Step 1 : Alkylation of pyrazole precursors with 2,2-dimethylpropyl groups under anhydrous conditions.
  • Step 2 : Amine functionalization via reductive amination or nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl. Optimization focuses on controlling temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DCM), and stoichiometry to maximize yield (reported 60–85% in similar compounds). Purification often employs column chromatography or recrystallization .

Q. How is the compound structurally characterized and its purity validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material).
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .

Q. What are the physicochemical properties critical for handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly in water.
  • Stability : Hygroscopic as a hydrochloride salt; store under inert gas (N2_2/Ar) at –20°C.
  • pKa : Estimated ~8.5–9.5 for the pyrazole amine, influencing protonation states in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?

Discrepancies in bioactivity (e.g., IC50_{50} values) often arise from:

  • Experimental Variables : Cell line specificity (e.g., HEK293 vs. HeLa), assay pH, or compound pre-treatment duration.
  • Data Normalization : Use internal controls (e.g., β-actin in Western blots) to standardize results.
  • Meta-Analysis : Cross-reference datasets from kinase inhibition assays (e.g., PubChem AID 1259381) and molecular docking simulations .

Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?

  • Salt Formulation : Hydrochloride salt improves aqueous solubility for intravenous administration.
  • Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance dissolution in animal models.
  • Prodrug Design : Mask polar groups (e.g., amine) with ester linkages for oral absorption .

Q. How do steric and electronic effects of the 2,2-dimethylpropyl group influence reactivity and target binding?

  • Steric Effects : The bulky tert-butyl-like group restricts rotation, stabilizing specific conformations during enzyme binding.
  • Electronic Effects : Electron-donating methyl groups modulate the pyrazole ring’s electron density, altering hydrogen-bonding interactions with targets like kinases or GPCRs. Computational modeling (e.g., DFT calculations) and SAR studies on methyl-substituted analogs are recommended to validate these effects .

Methodological Considerations

Q. How to design dose-response studies for evaluating enzyme inhibition?

  • Dose Range : Test 6–8 concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Controls : Include a known inhibitor (e.g., staurosporine for kinases) and vehicle-only baseline.
  • Data Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} and Hill coefficients .

Q. What analytical techniques are optimal for detecting degradation products during stability studies?

  • LC-MS/MS : Identifies hydrolytic or oxidative byproducts (e.g., dealkylated pyrazoles).
  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate aging.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Data Contradiction Analysis

Contradictory Observation Potential Source of Error Resolution Strategy
Variable antimicrobial activity across studiesDifferences in bacterial strain susceptibility (e.g., Gram+ vs. Gram–)Standardize MIC assays using CLSI guidelines
Discrepant cytotoxicity in cancer cellsAssay interference from serum proteins or redox activityUse serum-free media and include ROS scavengers (e.g., NAC)

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